Xanthohumol D Xanthohumol D Xanthohumol D is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4', a methoxy group at position 6' and a 2-hydroxy-3-methylbut-3-en-1-yl group at position 3'. It has been isolated as a racemate from Humulus lupulus and has been shown to exhibit inhibitory activity against NO production. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of chalcones, a polyphenol, an aromatic ether and a secondary alcohol.
Brand Name: Vulcanchem
CAS No.: 274675-25-1
VCID: VC20757813
InChI: InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+
SMILES: CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol

Xanthohumol D

CAS No.: 274675-25-1

Cat. No.: VC20757813

Molecular Formula: C21H22O6

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Xanthohumol D - 274675-25-1

CAS No. 274675-25-1
Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
IUPAC Name (E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+
Standard InChI Key IIWLGOCXDBSFCM-RMKNXTFCSA-N
Isomeric SMILES CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O
SMILES CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O
Canonical SMILES CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O
Appearance Orange powder

Chemical Structure and Classification

Xanthohumol D is a member of the chalcone class of compounds with the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol . The compound is structurally characterized as a trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4', a methoxy group at position 6', and a 2-hydroxy-3-methylbut-3-en-1-yl group at position 3' . Its full IUPAC name is (E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, though it is also known by several alternative names including 3'-(2-Hydroxy-3-methylbutyl-3-enyl)-4,2',4'-trihydroxy-6'-methoxychalcone .

Physical and Chemical Properties

The physical and chemical properties of Xanthohumol D are essential for understanding its behavior in biological systems and its potential applications. Table 1 summarizes the key properties of this compound based on available research data.

PropertyValueSource
CAS Number274675-25-1
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Physical AppearancePowder/crystal form
SolubilitySoluble in DMSO
Recommended Storage-20°C
ClassificationChalcone, polyphenol, aromatic ether, secondary alcohol

Natural Sources and Isolation

Xanthohumol D has been isolated as a racemate from Humulus lupulus (hops), a plant species that has been used for centuries in the brewing industry and traditional medicine . Hops contain various bioactive compounds, with prenylated flavonoids being among the most important bioactive constituents. While Xanthohumol is the primary prenylated chalcone in hops, Xanthohumol D represents one of several structurally related derivatives found in smaller quantities in this plant material .

Extraction and Isolation Methods

The isolation of Xanthohumol D from hop extracts typically involves multi-step extraction processes utilizing organic solvents followed by chromatographic separation techniques. These methods allow researchers to obtain purified compounds for further analysis and testing. The relatively low natural abundance of Xanthohumol D compared to other hop constituents presents challenges for large-scale isolation, which has implications for its commercial availability and research applications.

Biological Activities and Pharmacological Properties

Research has revealed several notable biological activities of Xanthohumol D, positioning it as a compound of interest for various therapeutic applications. These properties stem from its unique chemical structure and its ability to interact with specific biological targets.

Enzyme Inhibitory Activity

Xanthohumol D demonstrates significant inhibitory activity against quinone reductase-2 (QR-2) with an IC50 value of 110 μM . Studies indicate that the compound binds directly to the active site of QR-2, suggesting a competitive inhibition mechanism. This enzyme inhibition may have implications for cellular redox regulation and potentially for cancer prevention, as QR-2 is involved in the metabolic activation of certain carcinogens .

Inhibition of Nitric Oxide Production

Another notable biological activity of Xanthohumol D is its ability to inhibit nitric oxide (NO) production . This property suggests potential anti-inflammatory applications, as excessive NO production is associated with various inflammatory conditions. The mechanism through which Xanthohumol D exerts this effect appears to involve inhibition of nitric oxide synthase (NOS) activity, classifying it as an EC 1.14.13.39 (nitric oxide synthase) inhibitor .

Structural Relationships and Metabolites

Xanthohumol D belongs to a family of related compounds found in hops. Understanding the structural relationships between these compounds provides insights into their biological activities and potential applications.

Metabolism and Biotransformation

While specific information on the metabolism of Xanthohumol D is limited in the available research, studies on related compounds suggest that prenylated chalcones undergo various biotransformation processes in vivo. These may include phase I reactions such as hydroxylation and phase II conjugation reactions like glucuronidation and sulfation. Understanding these metabolic pathways is crucial for assessing the bioavailability and pharmacokinetic properties of Xanthohumol D.

Analytical Methods and Detection

The accurate identification and quantification of Xanthohumol D in complex mixtures require sophisticated analytical techniques. Various chromatographic and spectroscopic methods have been employed for this purpose.

Chromatographic Methods

Liquid chromatography coupled with mass spectrometry (LC-MS) has been used for screening Xanthohumol D and related compounds . This technique offers high sensitivity and selectivity, enabling the detection of these compounds at low concentrations. High-performance liquid chromatography (HPLC) with UV detection is another common method used for the analysis of prenylated chalcones in hop extracts.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the structural elucidation of Xanthohumol D. Both 1H and 13C NMR data provide valuable information about the arrangement of atoms within the molecule, enabling researchers to distinguish Xanthohumol D from structurally similar compounds. Mass spectrometry further confirms the molecular weight and fragmentation pattern characteristic of this compound.

Research Applications and Future Prospects

The unique biological properties of Xanthohumol D suggest several potential applications in research and possibly in therapeutic contexts. Current research is exploring these various applications, though much work remains to be done.

Anti-inflammatory Applications

Given its ability to inhibit nitric oxide production, Xanthohumol D may have applications in addressing inflammatory conditions . Further research is needed to evaluate its efficacy in various inflammatory models and to compare its anti-inflammatory potency with that of established anti-inflammatory agents. The potential for Xanthohumol D to modulate other inflammatory mediators beyond nitric oxide also merits investigation.

Drug Discovery and Development

The unique structural features and biological activities of Xanthohumol D make it a valuable lead compound for drug discovery efforts. Medicinal chemistry approaches aimed at optimizing its structure could potentially enhance its potency, selectivity, and pharmacokinetic properties. Additionally, the development of more efficient synthetic routes to Xanthohumol D and its derivatives would facilitate larger-scale production for research and potential commercial applications.

Challenges and Limitations in Xanthohumol D Research

Despite the promising properties of Xanthohumol D, several challenges and limitations currently affect research in this area. Addressing these challenges will be essential for advancing our understanding of this compound and realizing its potential applications.

Limited Availability

The relatively low natural abundance of Xanthohumol D in hop extracts presents a challenge for research requiring substantial quantities of the compound. The development of efficient synthetic routes or biotechnological production methods could help overcome this limitation.

Pharmacokinetic Considerations

Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) properties of Xanthohumol D. Studies addressing these pharmacokinetic aspects are needed to better understand the compound's behavior in biological systems and its potential as a drug candidate. The relatively hydrophobic nature of prenylated chalcones often results in poor water solubility and bioavailability, issues that would need to be addressed for therapeutic applications.

Need for Additional Biological Evaluation

While Xanthohumol D has demonstrated interesting biological activities in preliminary studies, more comprehensive evaluations are needed to fully characterize its effects across different biological systems. This includes detailed dose-response relationships, potential off-target effects, and evaluations in various disease models.

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